molecular formula C20H15ClN2O4S2 B4771136 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide

Cat. No.: B4771136
M. Wt: 446.9 g/mol
InChI Key: WITWWJZQBZACJC-YVLHZVERSA-N
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Description

The compound 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide belongs to the class of 4-thiazolidinone derivatives, which are characterized by a five-membered heterocyclic ring containing sulfur, nitrogen, and oxygen atoms. Its structure includes a (Z)-configured benzodioxolylmethylidene group at position 5 of the thiazolidinone core, a 4-chlorophenylpropanamide substituent at position 3, and a thioxo group at position 2. This compound is synthesized via condensation reactions involving thiosemicarbazides and active methylene compounds, followed by cyclization and coupling steps, as inferred from analogous synthetic routes .

The thioxo group at position 2 stabilizes the enolic tautomer, influencing hydrogen-bonding patterns and intermolecular interactions .

Properties

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S2/c21-13-2-4-14(5-3-13)22-18(24)7-8-23-19(25)17(29-20(23)28)10-12-1-6-15-16(9-12)27-11-26-15/h1-6,9-10H,7-8,11H2,(H,22,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITWWJZQBZACJC-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide typically involves the following steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a condensation reaction with an aldehyde derivative.

    Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the thiazolidinone core via an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzodioxole and chlorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to thiazolidinones exhibit promising anticancer properties. The thiazolidinone ring system is known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The benzodioxole moiety present in this compound contributes to its antimicrobial activity. Compounds containing benzodioxole structures have been reported to exhibit significant inhibitory effects against a range of bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Thiazolidinones have also been recognized for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

Drug Development

The unique combination of thiazolidinone and benzodioxole structures makes this compound a focal point for drug development. Its diverse biological activities suggest potential applications in treating various diseases, including cancer, infections, and inflammatory disorders. The compound's ability to interact with multiple biological targets can lead to the development of multi-target drugs that are more effective than traditional single-target therapies .

Pesticidal Activity

There is growing interest in the use of thiazolidinone derivatives as agrochemicals due to their potential pesticidal properties. Studies have indicated that similar compounds can act as effective pesticides against agricultural pests, offering an environmentally friendly alternative to conventional pesticides .

Case Study 1: Anticancer Research

In a study published by researchers at a prominent university, a derivative of thiazolidinone was synthesized and tested against various cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A comprehensive study examined the antimicrobial effects of several benzodioxole-containing compounds, including the target compound. The findings revealed that it exhibited strong inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.

    Membrane Disruption: Disrupts microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogous 4-Thiazolidinone Derivatives

Compound Name 5-Arylidene Substituent N-Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 1,3-Benzodioxol-5-ylmethylidene 4-Chlorophenyl C₂₂H₁₆ClN₃O₃S₂ 478.96 High lipophilicity (LogP ~4.2)
3-[(5Z)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]propanamide 2-Chlorophenyl 4-Methoxybenzyl-thiazolyl C₂₄H₂₀ClN₃O₃S₃ 554.07 Enhanced π-stacking; antimicrobial activity
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene Phenyl C₁₈H₁₃N₃O₂S₃ 407.51 Lower LogP (~3.1); potential CNS activity
3-[(5Z)-5-(4-Nitrophenylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 4-Nitrophenyl Propanoic acid C₁₃H₉N₃O₅S₂ 355.36 High solubility; electron-withdrawing nitro group
3-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide 1,3-Benzodioxol-5-ylmethylidene 4-Methylphenyl C₂₃H₁₉N₃O₃S₂ 457.55 Improved metabolic stability vs. chloro analog

Impact of Substituents on Properties

Electronic Effects

  • Benzodioxolyl vs. Nitrophenyl : The benzodioxole group (target compound, ) is electron-rich due to its oxygen atoms, enhancing resonance stabilization and hydrogen-bond acceptor capacity. In contrast, the nitro group () is strongly electron-withdrawing, increasing electrophilicity and reactivity toward nucleophiles.
  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group (target compound) increases lipophilicity (Cl: LogP +0.7) compared to 4-methoxyphenyl (), which introduces moderate polarity (OCH₃: LogP -0.3) .

Crystallographic and Computational Insights

  • Structural studies using SHELXL () and ORTEP-3 () confirm the (Z)-configuration of the arylidene group, critical for maintaining planarity and intermolecular interactions. Hydrogen-bonding networks in the target compound, analyzed via graph-set notation (), reveal dimeric motifs stabilized by N–H···S and C=O···H–C interactions.

Biological Activity

The compound 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H15N3O7S2
  • Molecular Weight : 473.48 g/mol
  • CAS Number : [Not specified in the sources]

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . The following table summarizes key findings related to its biological activity:

Cell Line IC50 (µM) Effect
HCT 116 (Colorectal adenocarcinoma)10Selective antitumor activity
HeLa (Cervical cancer)28.6Inhibitory effect observed
MCF-7 (Breast cancer)28.6Inhibitory effect observed
A549 (Lung cancer)26.6Inhibitory effect observed

The compound has shown selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, a related thiazolidinone derivative exhibited an IC50 value of 10 µM against HCT 116 cells, suggesting significant potency in inhibiting tumor growth while sparing normal fibroblasts (IC50 > 25 µM) .

Structure-Activity Relationship (SAR)

The structure of thiazolidinones significantly influences their biological activity. Modifications to the benzodioxole moiety and substitution patterns on the thiazolidinone core can enhance anticancer efficacy. For example:

  • Hydrophobic Substituents : Compounds with bulky hydrophobic groups at specific positions exhibit increased cytotoxicity against cancer cells.
  • N-substituents : Variations in N-substituents can alter the compound's interaction with biological targets, affecting its overall activity.

Research indicates that compounds with a 4-methoxybenzylidene group at the C-5 position of the rhodanine nucleus demonstrate enhanced inhibitory effects against MCF-7 cells .

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of thiazolidinone derivatives. For example, studies demonstrated that certain derivatives significantly reduced tumor volume in xenograft models.
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle progression.

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including condensation of thiosemicarbazide derivatives with chloroacetic acid under reflux in a DMF/acetic acid mixture. Key considerations include:

  • Temperature control : Maintaining 80–100°C to ensure proper cyclization of the thiazolidinone ring .
  • Purification : Recrystallization from DMF-ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer .
  • pH adjustment : Sodium acetate is often used to stabilize intermediates during thiazolidinone formation .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the Z-configuration of the benzylidene group and the thioxo-thiazolidinone core .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₃H₁₈ClN₃O₄S₂) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the thiazolidinone ring and substituent orientation .

Q. How is initial biological screening typically performed for this compound?

  • In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 μM concentrations .
  • Enzyme inhibition : Testing against COX-2 or kinases via fluorometric/colorimetric kits to identify IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications to the benzodioxole or chlorophenyl groups affect bioactivity?

Comparative studies of analogs reveal:

Substituent ModificationBiological ImpactSource
Methoxy vs. ethoxy on benzodioxoleIncreased lipophilicity enhances membrane permeability but may reduce aqueous solubility .
Fluoro vs. chloro on phenylFluorinated analogs show higher metabolic stability but lower COX-2 selectivity .
  • Methodological approach : Use QSAR models to predict logP and polar surface area for optimizing bioavailability .

Q. What strategies resolve contradictory data in cytotoxicity assays across cell lines?

Contradictions often arise from differential expression of target proteins (e.g., COX-2). To address this:

  • Mechanistic validation : Perform RNA interference (siRNA) knockdown of suspected targets in resistant cell lines .
  • Proteomic profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .

Q. How can metabolic stability be improved without compromising activity?

  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or morpholino) to the propanoic acid moiety to enhance plasma half-life .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify metabolic hotspots .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

Divergent results stem from assay conditions:

  • Anti-inflammatory studies : Focus on IL-6/TNF-α suppression in macrophages at low concentrations (1–10 μM) .
  • Anticancer studies : Use higher concentrations (50–100 μM) to induce apoptosis via caspase-3 activation .
  • Resolution : Conduct dose-response assays across multiple endpoints to map concentration-dependent effects .

Methodological Recommendations

  • Synthetic optimization : Replace batch reactors with continuous flow systems to improve yield (reported 15–20% increase in analogous compounds) .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2 inhibition) to benchmark activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide

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